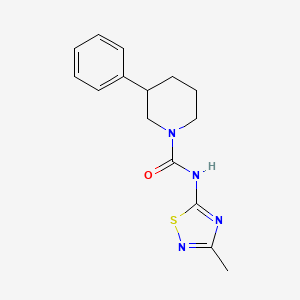![molecular formula C13H13N5 B3916686 1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916686.png)
1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
This compound is also known as PF-04447943. It is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor with both potency (8 nM) and selectivity (>10 μM versus all the PDEs except PDE1C at >1 μM). It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of pyridopyrimidines , which are used on several therapeutic targets .
Mode of Action
It’s worth noting that pyridopyrimidines, to which this compound is related, have been studied for their potential in the development of new therapies .
Biochemical Pathways
Pyridopyrimidines, a related class of compounds, have been shown to have a wide range of biological activities .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
Related compounds, such as pyridopyrimidines, have been studied for their potential therapeutic effects .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMPP in lab experiments is its potential in various scientific applications. MMPP has shown promising results in the treatment of cancer, inflammation, and neurological disorders. Additionally, MMPP is relatively easy to synthesize and purify, making it a suitable compound for lab experiments.
One of the limitations of using MMPP in lab experiments is the lack of information regarding its toxicity and side effects. More research is needed to determine the safety of MMPP and its potential side effects. Additionally, the mechanism of action of MMPP is not fully understood, which could limit its potential use in certain applications.
Orientations Futures
There are several future directions for the study of MMPP. One potential direction is the development of MMPP derivatives with improved potency and selectivity. Another direction is the investigation of the toxicity and side effects of MMPP. Additionally, more research is needed to understand the mechanism of action of MMPP and its potential use in the treatment of various diseases. Overall, MMPP has shown promising results in various scientific applications and is a compound with significant potential for future research.
Applications De Recherche Scientifique
MMPP has been extensively studied for its potential use in various scientific applications. One of the primary applications of MMPP is in the field of medicinal chemistry. MMPP has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. MMPP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. MMPP has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MMPP has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-3-5-10(6-4-9)17-12-11-7-16-18(2)13(11)15-8-14-12/h3-8H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBDRVWPQJHQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)
![6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3916613.png)
![N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916617.png)



![N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B3916647.png)
![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3916667.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-chlorophenyl)thio]propanohydrazide](/img/structure/B3916680.png)

amino]methyl}phenyl)acetamide](/img/structure/B3916701.png)

![N-(2,4-dimethylphenyl)-2-({2-[(4-methylphenyl)sulfonyl]ethyl}amino)acetamide](/img/structure/B3916710.png)
